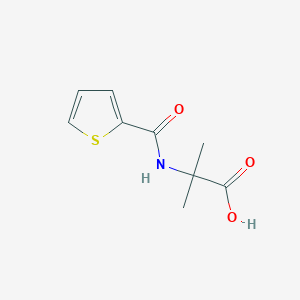

2-Methyl-N-(2-thienylcarbonyl)alanine

Description

2-Methyl-N-(2-thienylcarbonyl)alanine is a modified alanine derivative characterized by a 2-methyl substituent on the alanine backbone and a 2-thienylcarbonyl group attached to the amino nitrogen.

Molecular Formula: C₉H₁₁NO₃S Molecular Weight: 213.25 g/mol (calculated from substituents) Key Features:

- Methyl group at the α-carbon of alanine.

- Thiophene-based acyl group (2-thienylcarbonyl) as the N-substituent.

Properties

IUPAC Name |

2-methyl-2-(thiophene-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-9(2,8(12)13)10-7(11)6-4-3-5-14-6/h3-5H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMQRAFXMUYGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651084 | |

| Record name | 2-Methyl-N-(thiophene-2-carbonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-56-4 | |

| Record name | 2-Methyl-N-(thiophene-2-carbonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-thienylcarbonyl)alanine can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with 2-methylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-thienylcarbonyl)alanine can undergo various chemical reactions, including:

Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-Methyl-N-(2-thienylcarbonyl)alanine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-thienylcarbonyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylcarbonyl group can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Thienyl)-L-alanine

Molecular Formula: C₇H₉NO₂S Molecular Weight: 171.21 g/mol Structural Differences:

Methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine (Furalaxyl)

Molecular Formula : C₁₆H₁₈N₂O₄

Molecular Weight : 326.33 g/mol

Structural Differences :

Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl)

Molecular Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.33 g/mol Structural Differences:

2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine

Molecular Formula: C₁₀H₁₇NO₄ Molecular Weight: 231.25 g/mol Structural Differences:

- Tetrahydro-2H-pyran-4-ylcarbonyl group introduces a cyclic ether substituent.

Applications : Explored in drug discovery for improved metabolic stability due to the pyran ring’s resistance to oxidation .

Comparative Analysis Table

Key Research Findings

Bioactivity : Thienylcarbonyl derivatives exhibit moderate antifungal activity but are less potent than furanyl or methoxyacetyl analogs like metalaxyl, which show superior uptake in plant tissues .

Solubility and Stability :

- The thiophene ring in this compound may enhance lipophilicity but reduce water solubility compared to pyran-based analogs .

- Discontinuation of this compound could relate to synthesis challenges or inferior stability under environmental conditions .

Stereochemical Impact : The L-configuration in 3-(2-Thienyl)-L-alanine is critical for enzyme recognition in peptide synthesis, while racemic mixtures (e.g., DL-alanine derivatives) are preferred in agrochemicals for cost-effectiveness .

Biological Activity

2-Methyl-N-(2-thienylcarbonyl)alanine is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known by its CAS number 915922-56-4, features a thienylcarbonyl group attached to an alanine backbone. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Target Receptors : Similar compounds have been noted to interact with the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cell growth and metabolism. By binding to IGF-1R, this compound may inhibit its activation, leading to altered signaling pathways associated with cancer progression and metabolic disorders.

- Biochemical Pathways : The compound may influence key pathways such as the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound involves studying its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound is expected to be absorbed in the gastrointestinal tract when administered orally.

- Distribution : It likely binds to plasma proteins, affecting its bioavailability and distribution in tissues.

- Metabolism : The metabolic pathways involve cytochrome P450 enzymes, which are crucial for drug metabolism.

- Excretion : The compound's metabolites are primarily excreted through urine.

In Vitro Studies

Research has shown that this compound exhibits various biological activities:

- Antioxidant Activity : Preliminary studies indicate that this compound may act as a free radical scavenger, potentially reducing oxidative stress in cellular models.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

In Vivo Studies

Animal model studies have provided insights into the compound's efficacy:

- Dosage Effects : Different dosages have shown varying effects on metabolic parameters. Low doses may enhance cellular function and reduce oxidative stress, while higher doses could lead to cytotoxicity.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Cancer Research : A study investigated the compound's ability to inhibit tumor growth in xenograft models by targeting IGF-1R signaling pathways. Results indicated a significant reduction in tumor size compared to controls.

- Neuroprotection : In models of Alzheimer's disease, the compound demonstrated protective effects against neuronal cell death by inhibiting AChE activity, suggesting potential therapeutic benefits for cognitive disorders .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.